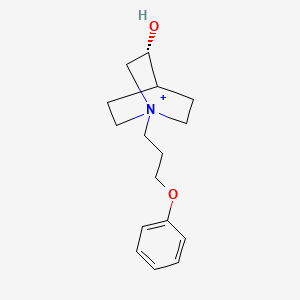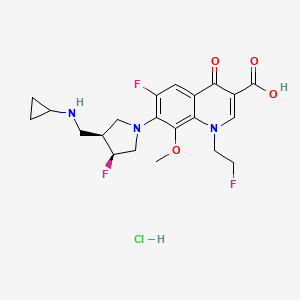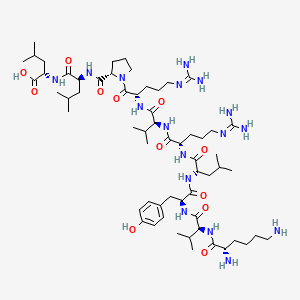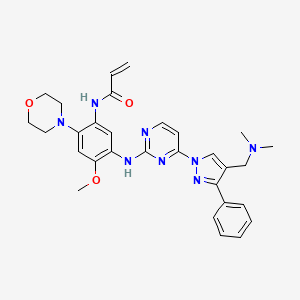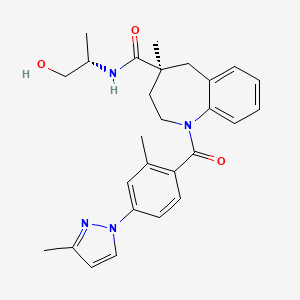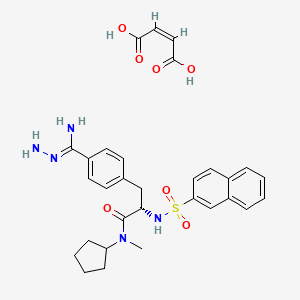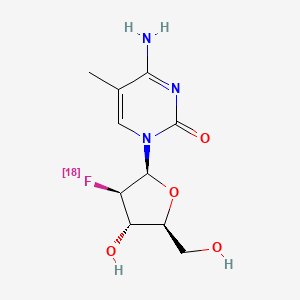
L-Fmac F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-FMAC F-18 is a radioconjugate composed of 2'-deoxy-2'-18F-fluoro-5-methyl-beta-L-arabinofuranosylcytosine ([18F]L-FMAC), a L-deoxycytidine analog and high-affinity substrate for deoxycytidine kinase (DCK), labeled with fluorine F 18, with potential diagnostic activity during positron emission tomography (PET) imaging. Upon administration, [18F]L-FMAC is preferentially taken up by and accumulated in cells with high DCK levels, including tumor cells with dysregulated nucleoside metabolism. After phosphorylation by DCK, the 18F moiety can be visualized by PET imaging. As many nucleoside analog prodrugs are chemotherapeutic agents that require DCK for their phosphorylation and activation, [18F]L-FMAC can potentially be used as a marker to measure DCK activity and to predict the chemotherapeutic efficacy of DCK-dependent prodrugs. DCK, a rate-limiting enzyme in the deoxyribonucleoside salvage pathway for DNA synthesis, is overexpressed in certain solid tumors, lymphoid and myeloid malignancies and certain immune cells, such as proliferating T-lymphocytes. The L-enantiomer is less susceptible to deamination by cytidine deaminase (CDA) than the D-enantiomer and increases the stability of this radioconjugate.
Aplicaciones Científicas De Investigación
Tumor Metabolic Phenotyping and Treatment Stratification
L-Fmac F-18, a positron emission tomography (PET) probe, has been shown to be effective in detecting distinct phenotypic signatures of tumor nucleoside metabolism, aiding in the development of more efficacious cancer therapies. The accumulation of L-Fmac F-18 in tumors is indicative of the activities of key enzymes in nucleic acid metabolism, such as deoxycytidine kinase (dCK) and cytidine deaminase (CDA). These metabolic subtypes, detected by L-Fmac F-18, correspond to the differential utilization of nucleoside salvage pathways in cancer cells, crucial for sustaining tumor growth. Notably, metabolic subtypes defined by L-Fmac F-18 PET measurements correlate with distinct sensitivities to therapeutic interventions, supporting the utility of PET-based phenotyping of tumor nucleoside metabolism for cancer treatment stratification (Radu et al., 2011).
Diagnostic Usefulness in Lung Cancer
L-Fmac F-18 has been evaluated for its diagnostic usefulness in non-small-cell lung cancer (NSCLC) patients. Tumor uptake of L-Fmac F-18 was compared with that of other tracers and correlated with the expression of L-type amino acid transporter 1 (LAT1). For primary tumor detection, L-Fmac F-18 exhibited high sensitivity, and its uptake was closely correlated with LAT1 expression. This suggests that L-Fmac F-18 PET can improve diagnostic performance in NSCLC, with uptake of L-Fmac F-18 providing a reliable indication of the presence and extent of lung cancer (Kaira et al., 2007).
Evaluation of Thoracic Tumors
L-Fmac F-18 has been studied for its potential in preoperative diagnostic workup of thoracic tumors, particularly in comparison with other PET tracers. The uptake of L-Fmac F-18 in tumors was found to be closely correlated with key factors such as LAT1, CD98, cell proliferation, and angiogenesis. The specificity of L-Fmac F-18 PET for diagnosing thoracic tumors was higher than that of other tracers, suggesting its relevance in understanding the progression and metastasis of lung cancer (Kaira et al., 2009).
Sarcoidosis Diagnosis
In the diagnosis of sarcoidosis, L-Fmac F-18, in combination with other PET tracers, has shown effectiveness. This study found that while sarcoid lesions showed uptake of other tracers, they did not show an increase in the accumulation of L-Fmac F-18. This suggests that using L-Fmac F-18 PET in combination with other tracers could be an effective method to distinguish sarcoidosis from malignancy (Kaira et al., 2007).
Propiedades
Número CAS |
1134848-13-7 |
|---|---|
Nombre del producto |
L-Fmac F-18 |
Fórmula molecular |
C10H1418FN3O4 |
Peso molecular |
258.23 |
Nombre IUPAC |
4-amino-1-((2S,3R,4S,5S)-3-(fluoro-18F)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1/i11-1 |
Clave InChI |
QZZJZXAWLQYJFK-HMQZJZAASA-N |
SMILES |
Cc(cn1[C@@H]2[C@H]([18F])[C@@H](O)[C@H](CO)O2)c(N)nc1=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L-FMAC F-18; L-(18F)-FMAC; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



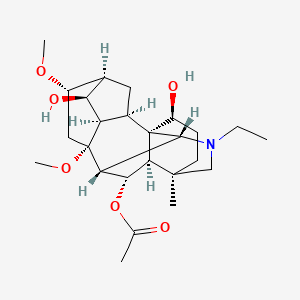
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
